molecular formula C22H20O3 B15334169 3-(Benzyloxy)-4-phenethoxybenzaldehyde

3-(Benzyloxy)-4-phenethoxybenzaldehyde

Cat. No.: B15334169
M. Wt: 332.4 g/mol
InChI Key: GOUIRIFORVFVOM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-phenethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group at the 4-position and a phenethoxy group at the 3-position of the aromatic ring. Its synthesis involves Williamson etherification: reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) using Cs₂CO₃ as a base, followed by purification via silica gel chromatography . This compound serves as a key intermediate in organic synthesis, exemplified by its oxidation to 4-(benzyloxy)-3-phenethoxyphenol using meta-chloroperoxybenzoic acid (mCPBA) and subsequent hydrolysis .

The benzyl and phenethyl groups act as protective moieties for hydroxyl groups, enabling selective deprotection in multistep syntheses. Its molecular formula is C₂₂H₂₀O₃, with a molecular weight of 332.40 g/mol.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2-phenylethoxy)-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C22H20O3/c23-16-20-11-12-21(24-14-13-18-7-3-1-4-8-18)22(15-20)25-17-19-9-5-2-6-10-19/h1-12,15-16H,13-14,17H2

InChI Key

GOUIRIFORVFVOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-phenethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, benzyl bromide, and phenethyl bromide.

    Etherification: The first step involves the etherification of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

    Second Etherification: The next step is the etherification of 3-(benzyloxy)benzaldehyde with phenethyl bromide under similar conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-phenethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and phenethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Benzyloxy)-4-phenethoxybenzoic acid.

    Reduction: 3-(Benzyloxy)-4-phenethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-phenethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-phenethoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of substituted benzaldehydes depend on the electronic and steric properties of their substituents. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Formula Key Features Reference
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-benzyloxy, 3-phenethoxy C₂₂H₂₀O₃ Bulky phenethoxy group; used in phenolic synthesis via oxidation
4-Benzyloxy-3-methoxybenzaldehyde 4-benzyloxy, 3-methoxy C₁₅H₁₄O₃ Smaller methoxy group; higher solubility in polar solvents
4-(Benzyloxy)-3-ethoxybenzaldehyde 4-benzyloxy, 3-ethoxy C₁₆H₁₆O₃ Ethoxy group balances steric bulk and electron donation
3-Methoxy-4-[3-(trifluoromethyl)benzyloxy]benzaldehyde 3-methoxy, 4-(CF₃-benzyloxy) C₁₆H₁₃F₃O₃ Electron-withdrawing CF₃ group enhances electrophilic substitution resistance
4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-chloro, 2-fluoro, 3-methoxy C₈H₆ClFO₂ Halogen substituents increase molecular polarity and reactivity

Physical and Spectral Properties

Table 2: Physical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) IR Spectral Features (C=O stretch) Reference
4-(Benzyloxy)-3-phenethoxybenzaldehyde 332.40 Not reported Low (non-polar solvents) ~1700 cm⁻¹ (aldehyde)
4-Benzyloxy-3-methoxybenzaldehyde 242.27 95–98 Moderate (CH₂Cl₂, EtOAc) ~1695 cm⁻¹
4-Hexyloxy-3-methoxybenzaldehyde 250.33 45–47 Low (hexane, EtOAc) ~1680 cm⁻¹
  • IR Spectroscopy : The aldehyde C=O stretch appears near 1700 cm⁻¹ across analogs. Electron-donating groups (e.g., methoxy) slightly lower the stretching frequency due to resonance effects .

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